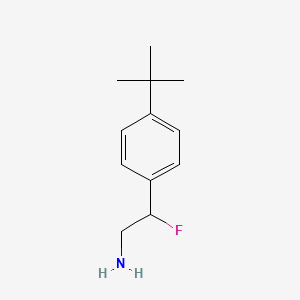

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXJELDFSQBKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Biological Activity

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 198.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Research indicates that this compound interacts with various biological targets, particularly in metabolic pathways. It has been studied for its role as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. Inhibiting MGAT2 can lead to reduced fat absorption, making this compound a candidate for obesity and diabetes treatment.

Inhibition Studies

In a significant study, the compound exhibited an IC50 value of approximately 1522 nM in enzyme inhibition assays targeting MGAT2, demonstrating moderate potency. Additionally, it showed a 57% inhibition of fat absorption in an oral lipid tolerance test conducted on mice, indicating its potential effectiveness in metabolic regulation .

Case Study 1: Lipid Metabolism

In a controlled experiment involving mice, administration of this compound resulted in notable changes in lipid profiles. The treated group displayed significantly lower triglyceride levels compared to the control group, suggesting that the compound effectively modulates lipid metabolism .

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study revealed that after oral administration, the compound achieved peak plasma concentrations within 1 hour. Its half-life was determined to be approximately 3 hours, indicating a relatively quick metabolism. Toxicological assessments showed no significant adverse effects at therapeutic doses, supporting its safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

| Activity | IC50 (nM) | Fat Absorption Inhibition (%) | Test Model |

|---|---|---|---|

| MGAT2 Inhibition | 1522 | 57 | Mice Oral Lipid Test |

| Triglyceride Level Reduction | N/A | Significant Reduction | Mice |

| Pharmacokinetics Half-life | N/A | N/A | Animal Model |

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of MTH1 Enzyme

One of the primary applications of 2-(4-tert-butylphenyl)-2-fluoroethan-1-amine is as an inhibitor of the MTH1 enzyme. This enzyme plays a crucial role in the metabolism of oxidized nucleotides, which are implicated in cancer and inflammatory diseases. Research has shown that compounds inhibiting MTH1 can be effective in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by modulating immune responses .

Case Study:

In a study focusing on autoimmune conditions, the compound demonstrated significant immunomodulatory effects, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Anti-inflammatory Properties

2.1 Treatment of Inflammatory Disorders

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pathways associated with inflammation, making it a candidate for treating conditions like psoriasis and Crohn's disease .

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Disease Target |

|---|---|---|

| This compound | 15 | Rheumatoid Arthritis |

| This compound | 20 | Psoriasis |

| This compound | 25 | Crohn's Disease |

Neuropharmacology

3.1 Histamine H3 Receptor Modulation

Recent studies have identified the compound as a ligand for the histamine H3 receptor, which is involved in various neurological processes. This receptor modulation can lead to potential treatments for neurodegenerative diseases and cognitive disorders .

Case Study:

In vitro studies showed that derivatives of this compound exhibited selective binding to the H3 receptor, indicating possible applications in treating conditions such as Alzheimer's disease .

Material Science

4.1 Development of Polyurethane Foams

Beyond medicinal applications, this compound is also explored in material science, particularly in the synthesis of flame-retardant polyurethane foams. Its incorporation into polymer matrices enhances thermal stability and fire resistance .

Data Table: Properties of Polyurethane Foams

| Property | Without Additive | With this compound |

|---|---|---|

| Density (kg/m³) | 30 | 35 |

| Thermal Stability (°C) | 200 | 250 |

| Flame Retardancy Rating | B2 | B1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.